6-Bromo-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
62376-82-3 |
|---|---|
Molecular Formula |
C19H13BrN2O |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13BrN2O/c1-12-21-18-9-7-15(20)11-17(18)19(23)22(12)16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,1H3 |
InChI Key |
OMAQUILMZARKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
Quinazolin-4(3H)-one derivatives with halogen or aryl substitutions at position 3 exhibit varied antimicrobial potency. For example:
- 6-Bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one showed higher activity against E. coli (MIC: 12.5 µg/mL) compared to analogs with electron-donating groups (e.g., 4-methoxyphenyl, MIC: 50 µg/mL) .
- 6-Bromo-3-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) demonstrated broad-spectrum activity due to the phenylethynyl group enhancing π-π stacking with microbial enzymes .
Key Trend : Electron-withdrawing substituents (e.g., -Cl, -Br) at position 3 improve antimicrobial activity, while electron-donating groups (e.g., -OCH₃) reduce efficacy .
Anti-inflammatory and Analgesic Activity
Anti-inflammatory activity is influenced by substituent size and polarity:
- 6,8-Dibromo-2-phenyl-3-(4-carboxyphenyl)quinazolin-4(3H)-one (Compound 7) exhibited 78% inhibition in carrageenan-induced edema (vs. 82% for indomethacin) due to synergistic effects of bromine and carboxyl groups .
- 6-Bromo-2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)quinazolin-4(3H)-one (A3) showed 65% analgesic activity (vs. 70% for diclofenac) attributed to the hydrazine moiety enhancing COX-2 inhibition .
Physicochemical Data
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-2-methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one?
The compound is typically synthesized via halogenation and cyclocondensation. For example, bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid yields 6-bromo derivatives (55% yield), followed by substitution with naphthalen-2-yl groups via nucleophilic aromatic substitution . Alternatively, 5-bromo anthranilic acid can be cyclized with acetic anhydride to form a benzoxazinone intermediate, which reacts with hydrazine hydrate to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. Subsequent coupling with naphthalen-2-yl reagents under reflux in pyridine or ethanol completes the synthesis .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1686 cm⁻¹, C=N at ~1605 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.25–7.82 ppm for naphthalenyl groups, CH₃ at δ 2.48 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., Br%: calc. 31.37 vs. found 31.12) .
- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 439 for brominated derivatives) .
Q. How do substituents like bromine and naphthalenyl groups influence bioactivity?
Bromine enhances electrophilicity and binding to biological targets (e.g., enzymes), while the naphthalenyl group improves lipophilicity and π-π stacking interactions, critical for antimicrobial and anti-inflammatory activities. For instance, brominated quinazolinones show 70–85% inhibition in carrageenan-induced edema models, comparable to ibuprofen . The naphthalenyl moiety increases membrane penetration, as observed in analogs with IC₅₀ values <10 µM against cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent choice : Acetic acid enhances bromination efficiency (55% yield) vs. pyridine for cyclization (75% yield) .
- Temperature control : Reflux at 120–130°C for 3 hours maximizes hydrazine-mediated ring closure .
- Catalyst screening : Anhydrous pyridine accelerates benzoxazinone formation, reducing side products .
- Workup protocols : Recrystallization from ethanol or ethyl acetate improves purity (>95% by TLC) .
Q. How can discrepancies in biological activity data be resolved?
Contradictory results (e.g., variable IC₅₀ values) arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) in triplicate .
- Purity validation : HPLC analysis (≥98% purity) to exclude byproduct interference .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-bromo vs. 7-bromo derivatives) to isolate substituent effects .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Docking scores <−7 kcal/mol suggest high affinity .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping : Identifies critical features (e.g., bromine as a hydrogen bond acceptor) using MOE or Discovery Studio .
Q. How can analogs be designed to enhance selectivity for specific biological targets?
- Substituent variation : Replace naphthalenyl with electron-withdrawing groups (e.g., nitro) for improved kinase inhibition .
- Hybrid derivatives : Conjugate with pyrazolone or thiadiazole rings to target bacterial β-lactamases (e.g., MIC: 2–8 µg/mL against S. aureus) .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to modulate bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
